![molecular formula C17H15N5O4 B2699967 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1797091-77-0](/img/structure/B2699967.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to the one has been discussed in various studies. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, a compound with a similar structure, has been described . The process involves several steps, including the formation of 1,4-dioxane via pyrocatechol, bromation, and cleavage of the methyl group with LiOH .Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed in various studies. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar structure, has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been discussed in various studies. For instance, the reaction mechanism for the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone involves an intramolecular aromatic electrophilic substitution and a subsequent nucleophilic ring opening reaction .Scientific Research Applications
Crystal Structure and Characterization
The compound’s crystal structure has been elucidated. It exists in a triclinic lattice with the following parameters:
Synthesis and Reaction Mechanisms
Synthesis of 2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl: The compound can be synthesized via NBS/DMSO-mediated reactions. Specifically, it involves intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS. Subsequent DMSO nucleophilic ring opening reactions of thiiran-1-iums followed by water displacement lead to the desired product .
Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Starting from 2,3-dihydroxybenzoic acid, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride can be synthesized. The route involves alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification. This method yields the product with an overall yield of 35%, suitable for large-scale preparation .
Asymmetric C–O Bond Formation
Palladium-catalyzed asymmetric intramolecular aryl C–O bond formation can be achieved using this compound. A bisphosphine monoxide ligand with a 1,1’-spirobiindane backbone (SDP(O)) has been found to be effective in the synthesis of 2-(hydroxymethyl)-1,4-benzodioxanes .
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-16-6-5-13(20-21-16)17(24)19-11-7-18-22(8-11)9-12-10-25-14-3-1-2-4-15(14)26-12/h1-8,12H,9-10H2,(H,19,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWFEXBHUWDWFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
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